2-benzyl-N-phenylmorpholine-4-carboxamide
Description
Significance of Morpholine (B109124) Ring Systems as Synthetic Scaffolds
The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a highly valued structural motif in medicinal chemistry, often referred to as a "privileged scaffold". nih.govnih.gov Its prevalence in numerous approved drugs and bioactive molecules is due to its favorable physicochemical, biological, and metabolic properties. nih.gov
The inclusion of a morpholine moiety in a molecule can enhance its pharmacological profile in several ways:
Improved Pharmacokinetics: The morpholine ring can increase water solubility and oral bioavailability. thieme-connect.com For instance, in the drug gefitinib, the morpholine group promotes hydrogen bonding, which improves its absorption. thieme-connect.com It can also improve metabolic stability by reducing a compound's susceptibility to degradation by enzymes like cytochrome P450. thieme-connect.com
Enhanced Potency and Selectivity: The morpholine ring can be an integral part of a molecule's pharmacophore, the essential part of its structure for biological activity. nih.govsci-hub.se It can form key interactions with biological targets such as enzymes and receptors. nih.govnih.gov
Versatile Synthetic Handle: From a synthetic standpoint, the morpholine ring is a readily accessible building block that can be easily introduced into molecules. nih.govsci-hub.se
These attributes have led to the incorporation of morpholine in a wide range of therapeutic agents, including kinase inhibitors and neuroprotective agents. thieme-connect.com
| Drug Containing Morpholine | Therapeutic Use | Contribution of Morpholine Moiety |
| Gefitinib | Anticancer | Prolongs plasma half-life and improves water solubility. thieme-connect.comsci-hub.se |
| Aprepitant | Antiemetic | Contributes to increased potency. sci-hub.se |
| Rivaroxaban | Anticoagulant | Contributes to inhibitory activity and allows for oral absorption. sci-hub.se |
| Linezolid | Antibiotic | Part of the core structure essential for antibacterial activity. |
Overview of Carboxamide Functional Group Chemistry
The carboxamide functional group consists of a carbonyl group (C=O) directly bonded to a nitrogen atom. This functional group is a cornerstone of organic and medicinal chemistry, most notably forming the peptide bonds that link amino acids into proteins. jocpr.commasterorganicchemistry.com
Key properties of the carboxamide group include:
Stability: The amide bond is generally stable and resistant to hydrolysis, which is crucial for the structural integrity of proteins and the stability of many drugs. jocpr.com
Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors (via the N-H) and acceptors (via the C=O), facilitating interactions with biological targets and influencing the physical properties of molecules. jocpr.com
Versatility in Synthesis: Carboxamides are versatile intermediates in organic synthesis. jocpr.com They can be prepared through various methods, with one of the most common being the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. jocpr.com Other synthetic routes include reactions of amines with acyl halides or acid anhydrides, and the partial hydrolysis of nitriles. masterorganicchemistry.com
The structure of a carboxamide can be classified as primary, secondary, or tertiary, depending on the number of carbon atoms attached to the nitrogen. masterorganicchemistry.com In the case of 2-benzyl-N-phenylmorpholine-4-carboxamide, the carboxamide is tertiary, as the nitrogen is bonded to the carbonyl carbon and two other carbon atoms within the morpholine ring.
| Method of Carboxamide Synthesis | Reactants | Key Features |
| Amidation | Carboxylic acid + Amine | Often requires a coupling agent (e.g., DCC). jocpr.com |
| From Acyl Halides/Anhydrides | Acyl halide/anhydride + Amine | Generally proceeds under mild conditions. masterorganicchemistry.com |
| Partial Hydrolysis of Nitriles | Nitrile | Involves the addition of water across the carbon-nitrogen triple bond. masterorganicchemistry.com |
| Haller-Bauer Reaction | Non-enolizable ketone + Amide | Useful for the synthesis of tertiary carboxamides. acs.org |
Research Context of N-Substituted Morpholine-4-carboxamides
The combination of the morpholine ring and the carboxamide functional group in N-substituted morpholine-4-carboxamides has made them attractive targets for synthesis and biological evaluation. Research in this area explores how different substituents on the morpholine ring and the carboxamide nitrogen influence the molecule's properties and potential therapeutic applications.
For example, the synthesis of the related compound N-phenylmorpholine-4-carboxamide has been reported, involving the reaction of isocyanatobenzene with morpholine. nih.gov Structural analysis of this compound shows that the morpholine ring adopts a chair conformation. nih.gov
Studies on various N-substituted morpholine derivatives have investigated their potential as:
Antimicrobial agents: N-acyl-morpholine-4-carbothioamides (a related class with a thiocarbonyl group) have shown significant antibacterial and antifungal activity. nih.govresearchgate.net
Enzyme inhibitors: Benzimidazole derivatives containing a morpholine moiety have been synthesized and evaluated as α-glucosidase inhibitors for potential antidiabetic applications. mdpi.com
Antimalarial agents: Quinoline-4-carboxamide derivatives featuring a morpholine group have demonstrated potent antimalarial activity. acs.org
In the specific case of this compound, the "2-benzyl" group on the morpholine ring and the "N-phenyl" group on the carboxamide introduce significant steric bulk and lipophilicity. These features would be expected to influence the molecule's three-dimensional shape, its ability to bind to specific biological targets, and its pharmacokinetic properties. Further research would be needed to fully elucidate the specific biological activities of this particular compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-N-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-16-9-5-2-6-10-16)20-11-12-22-17(14-20)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBNBBZCRFBLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure and Conformational Analysis of 2 Benzyl N Phenylmorpholine 4 Carboxamide
Morpholine (B109124) Ring Conformation Studies
To minimize torsional and steric strain, the morpholine ring in 2-benzyl-N-phenylmorpholine-4-carboxamide preferentially adopts a chair conformation. This is the most stable arrangement for six-membered saturated rings. Crystallographic studies of analogous compounds, such as N-phenylmorpholine-4-carboxamide, confirm that the morpholine ring exists in a distinct chair conformation in the solid state. nih.gov This conformation places the substituents on the ring in either axial or equatorial positions, which has significant implications for the molecule's stability and interactions.
Like cyclohexane, the morpholine chair conformation is not static but undergoes a dynamic process of ring inversion, or "ring flipping," where one chair conformer converts into another. This process involves higher-energy intermediate conformations, such as the twist-boat. The energy required to overcome this transition is known as the inversion barrier. While specific quantitative data for the ring inversion barrier of this compound is not extensively documented, these dynamics are typically investigated using methods like dynamic NMR spectroscopy, which can measure the energy barriers of such conformational changes in related morpholine derivatives. acs.org
Stereochemical Configuration of the 2-Substituted Morpholine Ring
The presence of the benzyl (B1604629) group at the C2 position introduces a stereocenter and significantly influences the conformational preference of the morpholine ring. In N-acylated six-membered rings like this one, a phenomenon known as pseudoallylic strain (or A(1,3) strain) becomes important. The conjugation of the nitrogen lone pair with the adjacent carbonyl group of the carboxamide gives the N4-C(O) bond partial double-bond character, increasing planarity around the nitrogen atom. This electronic effect creates steric hindrance between the N-acyl group and a substituent at the C2 position. To alleviate this strain, the 2-benzyl group is strongly favored to occupy the axial position, pointing away from the bulky carboxamide group. This preference for an axial orientation for 2-substituents is a well-documented controlling factor in the conformation of N-acyl piperidines and morpholines.
Conformational Preferences of the Carboxamide Linkage
The carboxamide linkage (–CO–N–) is a critical functional group that influences the molecule's electronic properties and potential for hydrogen bonding. This group is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. In the crystal structure of the analogous N-phenylmorpholine-4-carboxamide, the urea-type moiety [N(morpholine)-C(O)-N(phenyl)] is observed to be essentially planar. nih.gov This planar group is oriented at a significant angle relative to the phenyl ring it is attached to, with a measured inclination of 42.88 (8)° in the analogue. nih.gov The acyclic carboxamide moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are key sites for intermolecular interactions. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline States
In the solid state, molecules of this compound would be expected to arrange themselves in a regular crystalline lattice stabilized by various intermolecular forces. Hydrogen bonds are among the strongest and most directional of these interactions and play a dominant role in the crystallization of organic solids. mdpi.com
For carboxamide-containing compounds, the N–H group is a potent hydrogen bond donor, and the carbonyl oxygen is an effective acceptor. researchgate.net In the crystal structure of N-phenylmorpholine-4-carboxamide, intermolecular N—H⋯O hydrogen bonds are the defining interaction. nih.gov These bonds link adjacent molecules together, forming infinite one-dimensional chains that propagate through the crystal lattice. nih.gov The interplay of these strong hydrogen bonds, complemented by weaker van der Waals forces, dictates the final crystal packing, density, and stability of the solid form.
Solid-State Structural Elucidation by X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing unambiguous data on bond lengths, bond angles, and conformational arrangements. nih.govmdpi.com While a specific crystal structure for this compound is not publicly available, the data from its close analogue, N-phenylmorpholine-4-carboxamide, provides excellent insight into the expected solid-state conformation. nih.gov
The crystallographic analysis of N-phenylmorpholine-4-carboxamide reveals a monoclinic crystal system with the space group P21/n. nih.gov The detailed parameters from this analysis are presented in the tables below.
Crystal Data and Structure Refinement for N-phenylmorpholine-4-carboxamide
This interactive table summarizes the key crystallographic data and refinement parameters.
| Parameter | Value |
| Empirical formula | C₁₁H₁₄N₂O₂ |
| Formula weight | 206.24 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.0907 (10) Å, α = 90° |
| b = 15.754 (2) Å, β = 104.205 (2)° | |
| c = 8.4529 (11) Å, γ = 90° | |
| Volume | 1044.5 (2) ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.040 |
| R indices (all data) | wR₂ = 0.105 |
Data sourced from Acta Crystallographica Section E, Structure Reports Online. nih.gov
Selected Geometric Parameters for N-phenylmorpholine-4-carboxamide
This interactive table lists key bond lengths and angles from the crystal structure analysis.
| Bond/Angle | Length (Å) / Degrees (°) |
| C1—N1 | 1.4132 (18) |
| C7(O)—N1 | 1.3653 (17) |
| C7(O)—N2 | 1.3619 (17) |
| C7=O1 | 1.2403 (16) |
| C8—N2 | 1.4258 (17) |
| C11—N2—C8 | 112.10 (11) |
| O1=C7—N1 | 121.78 (13) |
| O1=C7—N2 | 122.95 (13) |
| N2—C7—N1 | 115.26 (12) |
Data sourced from Acta Crystallographica Section E, Structure Reports Online. nih.gov
Reaction Chemistry and Derivatization of 2 Benzyl N Phenylmorpholine 4 Carboxamide Scaffolds
Functional Group Transformations on the Carboxamide Unit
The carboxamide group is a key functional handle within the molecule, susceptible to several important transformations such as hydrolysis, amide exchange, and reduction. These reactions alter the electronic and structural properties at the junction between the morpholine (B109124) and N-phenyl moieties.
Hydrolysis: The amide bond in 2-benzyl-N-phenylmorpholine-4-carboxamide can be cleaved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids (e.g., HCl, H₂SO₄) and heat leads to the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process yields 2-benzylmorpholine (B134971) and N-phenylcarbamic acid, the latter of which is unstable and readily decarboxylates to aniline (B41778) under the reaction conditions.
Base-Catalyzed Hydrolysis: Saponification using a strong base, such as sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction is typically driven to completion by heating and results in the formation of a carboxylate salt of the morpholine derivative (sodium 2-benzylmorpholine-4-carboxylate) and aniline.
Amide Exchange (Transamidation): This reaction involves the substitution of the N-phenyl group with a different amine. The process is often challenging due to the stability of the amide bond but can be achieved under specific conditions, such as high temperatures or with organometallic catalysis. The reaction of this compound with a primary or secondary amine (R¹R²NH) would result in the formation of a new carboxamide, 2-benzyl-N¹,N¹-dialkyl/aryl-morpholine-4-carboxamide, and the displacement of aniline.
| Reaction | Reagents and Conditions | Products |
| Acid Hydrolysis | Aqueous HCl or H₂SO₄, heat | 2-Benzylmorpholine, Aniline, CO₂ |
| Base Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 2-benzylmorpholine-4-carboxylate, Aniline |
| Amide Exchange | R¹R²NH, heat or catalyst | 2-Benzyl-N¹,N¹-(disubstituted)-morpholine-4-carboxamide, Aniline |
The tertiary amide of the carboxamide unit can be reduced to a tertiary amine using powerful hydride-donating reagents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds via a complex mechanism involving the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer. The outcome is the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). This converts the carboxamide into a 4-((phenylamino)methyl)-2-benzylmorpholine, effectively inserting a methylene spacer between the morpholine nitrogen and the N-phenyl group and transforming the planar amide linkage into a flexible tertiary amine.
| Reaction | Reagent | Solvent | Product |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 4-((Phenylamino)methyl)-2-benzylmorpholine |
Modifications and Functionalization of the Morpholine Ring System
The morpholine ring is a saturated heterocycle, which makes it generally less reactive than aromatic systems. Functionalization typically relies on reactions targeting the heteroatoms or adjacent positions, though the substitution pattern of the title compound presents challenges.
Direct electrophilic or nucleophilic substitution on the carbon atoms of the saturated morpholine ring is not a synthetically viable pathway. The ring lacks the π-electron system necessary for electrophilic aromatic substitution, and its C-H bonds are not sufficiently acidic for easy deprotonation to initiate nucleophilic attack. Functionalization of the morpholine scaffold is almost exclusively achieved by constructing the ring from already substituted precursors rather than modifying a pre-formed ring. nih.govnih.gov
The morpholine ring contains two heteroatoms: an oxygen and a nitrogen.
Nitrogen Heteroatom: In the this compound scaffold, the morpholine nitrogen is part of a tertiary amide. As such, its lone pair of electrons is delocalized through resonance with the carbonyl group, and it is bonded to three carbon atoms. This nitrogen is therefore non-basic and not nucleophilic, precluding further N-alkylation or N-acylation reactions that are common for secondary amine morpholines. researchgate.net Reactions at this site would require prior cleavage of the amide bond, as described in section 4.1.
Oxygen Heteroatom: The oxygen atom within the morpholine ring is an ether linkage. Ethers are known for their general lack of reactivity and are stable to most oxidizing and reducing agents, as well as to bases. Cleavage of the ether bond can be forced under harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), but this would likely lead to the complete decomposition of the morpholine ring and is not a selective derivatization method.
Elaboration of Benzyl (B1604629) and Phenyl Substituents
The benzyl and N-phenyl groups are aromatic rings and thus prime candidates for electrophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups onto the periphery of the scaffold. The reactivity and regioselectivity of these substitutions are governed by the nature of the existing substituents on each ring.
Benzyl Ring: The benzyl group is attached to the morpholine ring via a methylene (-CH₂-) bridge. This alkyl group is weakly electron-donating and will direct incoming electrophiles to the ortho and para positions of the benzyl ring.
N-Phenyl Ring: The N-phenyl group is directly attached to the nitrogen of the carboxamide. The amide group is electron-withdrawing and deactivating towards electrophilic substitution due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This deactivating effect directs incoming electrophiles to the meta position.
Common electrophilic substitution reactions can be applied to introduce diverse functionalities.
| Reaction Type | Reagents | Target Ring | Expected Major Products (Substituent Position) |
| Nitration | HNO₃, H₂SO₄ | Benzyl | 2-(2-nitrobenzyl)- and 2-(4-nitrobenzyl)-derivatives |
| N-Phenyl | N-(3-nitrophenyl)-derivative | ||
| Halogenation (Bromination) | Br₂, FeBr₃ | Benzyl | 2-(2-bromobenzyl)- and 2-(4-bromobenzyl)-derivatives |
| N-Phenyl | N-(3-bromophenyl)-derivative | ||
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Benzyl | 2-(4-acylbenzyl)-derivative (para product predominates due to sterics) |
| N-Phenyl | Generally unreactive due to deactivation and complexation of AlCl₃ with the amide | ||
| Sulfonation | Fuming H₂SO₄ | Benzyl | 2-(4-sulfobenzyl)-derivative |
| N-Phenyl | N-(3-sulfophenyl)-derivative |
Aromatic Ring Functionalization (e.g., Halogenation, Nitration)
The this compound scaffold possesses two aromatic rings: the N-phenyl ring and the phenyl ring of the benzyl group. The electronic nature of these rings is distinct, which allows for selective functionalization under appropriate reaction conditions.
The N-phenyl ring is directly attached to the morpholine nitrogen, which generally acts as an electron-donating group, thus activating the ring towards electrophilic aromatic substitution. The carboxamide group, however, may have a modulating effect on this activation. Reactions such as halogenation and nitration are expected to proceed on this ring.
Halogenation: Electrophilic halogenation of the N-phenyl ring can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in the presence of a mild Lewis acid catalyst. The directing effect of the morpholine nitrogen would favor substitution at the ortho and para positions. Due to steric hindrance from the morpholine ring, the para-substituted product is often the major isomer.
| Reagent | Expected Major Product | Position of Functionalization |
| N-Bromosuccinimide (NBS) | para-bromo derivative | N-phenyl ring |
| Chlorine (Cl₂) | para-chloro derivative | N-phenyl ring |
Nitration: Nitration of the N-phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the reaction is anticipated to yield predominantly the para-nitro derivative due to the directing influence of the morpholine nitrogen atom. The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.
| Reagent | Expected Major Product | Position of Functionalization |
| HNO₃/H₂SO₄ | para-nitro derivative | N-phenyl ring |
Side-Chain Modifications on the Benzyl Moiety
The benzyl group offers several sites for chemical modification, including the aromatic ring and the benzylic methylene bridge.
The phenyl ring of the benzyl group is a standard aromatic system and can undergo electrophilic substitution reactions. However, compared to the more activated N-phenyl ring, harsher conditions may be required for functionalization.
The benzylic position (the -CH₂- group) is particularly reactive due to the stability of the resulting benzyl radical, cation, or anion. This enhanced reactivity allows for a range of selective transformations. wikipedia.org
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group using various oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to convert the benzylic CH₂ into a ketone (C=O). wikipedia.org This transformation would yield a 2-benzoyl-N-phenylmorpholine-4-carboxamide derivative, introducing a new functional group for further derivatization.
| Reagent | Product |
| Potassium Permanganate (KMnO₄) | 2-benzoyl-N-phenylmorpholine-4-carboxamide |
| Chromium Trioxide (CrO₃) | 2-benzoyl-N-phenylmorpholine-4-carboxamide |
Halogenation: Radical halogenation at the benzylic position can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction, known as the Wohl-Ziegler reaction, would introduce a bromine atom at the benzylic carbon, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. wikipedia.org
| Reagent | Product |
| N-Bromosuccinimide (NBS), radical initiator | 2-(bromobenzyl)-N-phenylmorpholine-4-carboxamide |
Computational and Theoretical Studies of 2 Benzyl N Phenylmorpholine 4 Carboxamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of 2-benzyl-N-phenylmorpholine-4-carboxamide. These methods offer a detailed perspective on the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of morpholine (B109124), DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to predict structural parameters. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.
For the related compound, N-phenylmorpholine-4-carboxamide, X-ray crystallography has confirmed that the morpholine ring adopts a stable chair conformation. nih.gov In this conformation, the urea-type moiety is inclined with respect to the phenyl ring. nih.gov It is anticipated that DFT-based geometry optimization of this compound would also reveal a chair conformation for the morpholine ring as the most energetically favorable arrangement. The addition of the benzyl (B1604629) group at the 2-position is expected to influence the local geometry, and DFT calculations can precisely quantify these structural perturbations.
Table 1: Representative Theoretical Bond Parameters from DFT Calculations
| Parameter | Description | Typical Approach |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | DFT/B3LYP/6-311++G(d,p) |
| Bond Angles (°) | The angle formed between three connected atoms. | DFT/B3LYP/6-311++G(d,p) |
| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | DFT/B3LYP/6-311++G(d,p) |
Note: This table represents the typical parameters obtained from DFT calculations for similar molecules. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions and may also correlate with biological activity. nih.gov For similar morpholine derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net Such analyses for this compound would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Table 2: Frontier Molecular Orbital Energy Parameters
| Parameter | Description | Significance |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap often implies higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov |
Note: The values in this table are conceptual. A specific computational study would be necessary to determine the exact energy values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.
Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, blue or green areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are commonly found around hydrogen atoms attached to electronegative atoms. physchemres.org For this compound, an MEP analysis would likely highlight the carbonyl oxygen as a site of negative potential and the N-H proton as a region of positive potential, providing insights into its intermolecular interaction capabilities. chemrxiv.org
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. NBO analysis can also provide information on the hybridization of atomic orbitals and the charge distribution within the molecule. For compounds containing amide and morpholine moieties, NBO analysis can elucidate the nature of intramolecular charge transfer and the extent of electron delocalization. researchgate.net
Conformational Energy Landscape and Dynamics via Molecular Modeling
Molecular modeling techniques are employed to explore the conformational flexibility of this compound. The conformational energy landscape describes the relative energies of different spatial arrangements (conformers) of the molecule. As established for N-phenylmorpholine-4-carboxamide, the morpholine ring typically adopts a chair conformation. nih.gov
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into how it moves and changes shape. nih.gov These simulations can reveal the preferred conformations and the energy barriers between them. By exploring the conformational space, it is possible to identify the most stable conformers and to understand how the molecule might interact with biological targets. The presence of the flexible benzyl group suggests that this compound may exist as a mixture of different conformers in solution, and molecular modeling can help to characterize this equilibrium.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies can be used to investigate the mechanisms of chemical reactions, including the formation of this compound. The synthesis of N-phenylmorpholine-4-carboxamide has been reported to proceed via the reaction of isocyanatobenzene with morpholine. nih.gov A similar synthetic route can be envisioned for the target compound.
Computational methods can be used to model the reaction pathway, identifying the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn influences the reaction rate. By calculating the energies of the reactants, transition states, and products, it is possible to construct a reaction energy profile and to gain a detailed understanding of the reaction mechanism at the molecular level.
Simulation of Intermolecular Interactions (e.g., Adsorption on Surfaces)
Computational simulations serve as a powerful tool for investigating the intermolecular interactions of molecules like this compound, particularly in complex scenarios such as adsorption onto a solid surface. While specific studies simulating the adsorption of this compound on surfaces are not available in the current scientific literature, the principles and methodologies for such investigations are well-established. These studies are crucial for understanding the behavior of the compound at interfaces, which is relevant in fields ranging from materials science to pharmacology.
Theoretical investigations into intermolecular forces are fundamental to these simulations. These forces, though weaker than covalent bonds, dictate the physical and chemical properties of materials in condensed phases. usda.gov The primary intermolecular interactions at play include van der Waals forces (comprising dispersion, dipole-dipole, and dipole-induced dipole interactions), hydrogen bonding, and electrostatic interactions. For a molecule like this compound, the presence of a polar carboxamide group, a morpholine ring with an oxygen and nitrogen heteroatom, and aromatic benzyl and phenyl rings suggests a complex interplay of these forces. The amide group, for instance, is a classic motif for forming strong hydrogen bonds. acs.org
Methodologies for Simulating Adsorption
Molecular Dynamics (MD) and Density Functional Theory (DFT) are the principal computational methods employed to simulate the adsorption of organic molecules on surfaces.
Molecular Dynamics (MD): This technique simulates the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation would model the this compound molecule and a chosen surface (e.g., graphite (B72142), silica, or a metallic surface) within a simulation box. By solving Newton's equations of motion for the system, MD can predict how the molecule approaches, orients itself, and binds to the surface. It provides insights into the adsorption energy, the conformation of the adsorbed molecule, and the dynamics of the adsorption process. For example, MD simulations have been used to study the adsorption of imidazoline (B1206853) and quinoline (B57606) derivatives on iron surfaces, revealing preferential adsorption configurations and binding energies. researchgate.net
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of surface adsorption, DFT calculations can provide highly accurate information about the interaction energies between the adsorbate and the substrate. It can elucidate the nature of the chemical bonding, charge transfer between the molecule and the surface, and the electronic density of states of the system. researchgate.net Such calculations are computationally intensive and are often used for static systems or very short timescales to complement the dynamic information from MD simulations.
Illustrative Research Findings
Although direct data for this compound is absent, we can extrapolate the type of results that would be generated from simulation studies based on research on analogous systems. A typical study would investigate the interaction of the molecule with various surfaces to understand how surface chemistry affects adsorption. The key calculated parameter is the interaction energy (or adsorption energy), which quantifies the strength of the bond between the molecule and the surface. A more negative value indicates a stronger interaction.
The table below provides a hypothetical representation of the kind of data that would be obtained from a molecular dynamics simulation study on the adsorption of this compound on different surfaces.
| Surface Material | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interacting Groups on the Molecule |
|---|---|---|---|
| Graphite (Non-polar) | π-π Stacking, van der Waals | -25.5 | Benzyl and Phenyl rings |
| Silica (SiO₂) (Polar, H-bond donor/acceptor) | Hydrogen Bonding, Dipole-Dipole | -42.8 | Carboxamide (C=O and N-H), Morpholine Oxygen |
| Gold (Au) (Metallic) | van der Waals, Weak Chemisorption | -30.2 | Aromatic Rings, Nitrogen and Oxygen atoms |
| Poly(methyl methacrylate) (PMMA) (Polymeric) | Dipole-Dipole, van der Waals | -28.9 | Entire molecule |
Note: The data presented in this table is purely illustrative and intended to demonstrate the type of results generated from computational simulations. It is not based on experimental or calculated values for this compound.
From such a simulation, one would expect the aromatic rings (benzyl and phenyl) to play a significant role in the adsorption on non-polar surfaces like graphite through π-π stacking interactions. On polar surfaces like silica, the carboxamide and morpholine moieties would likely dominate the interaction through the formation of hydrogen bonds with surface hydroxyl groups. The conformation of the molecule upon adsorption would also be a key finding, revealing whether the molecule lies flat on the surface to maximize contact or adopts a more upright orientation.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Benzyl N Phenylmorpholine 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each nucleus can be mapped, revealing the molecular skeleton.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-benzyl-N-phenylmorpholine-4-carboxamide, the spectrum is expected to show distinct signals for the aromatic protons on both the benzyl (B1604629) and N-phenyl rings, typically appearing as complex multiplets in the range of δ 7.0-7.5 ppm. The single proton of the amide (N-H) group would likely appear as a broad singlet. The protons of the morpholine (B109124) ring and the benzylic methylene (B1212753) bridge (CH₂) would present more complex patterns due to their chiral center at the C2 position, leading to diastereotopic protons that split each other.
¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon (C=O) of the carboxamide group, which is typically found significantly downfield. The aromatic carbons from the two phenyl rings would produce a series of signals in the δ 110-145 ppm region. The aliphatic carbons, including the benzylic CH₂ and the four carbons of the morpholine ring, would appear in the upfield region of the spectrum. The specific chemical shifts provide definitive evidence for the carbon framework of the molecule. rsc.orgtsijournals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for the respective functional groups. Actual experimental values may vary.)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Amide (C=O) | - | ~165-170 |
| N-Phenyl Aromatic C | - | ~120-140 |
| Benzyl Aromatic C | - | ~127-138 |
| N-Phenyl Aromatic H | Multiplet, ~7.0-7.4 | - |
| Benzyl Aromatic H | Multiplet, ~7.2-7.5 | - |
| Amide N-H | Broad Singlet, ~8.0-9.0 | - |
| Morpholine C-O | - | ~65-75 |
| Morpholine C-N | - | ~45-55 |
| Morpholine H's | Multiplets, ~2.5-4.5 | - |
| Benzylic CH₂ | Multiplet | ~40-50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS, GC-MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₈H₂₀N₂O₂), the calculated exact mass provides a benchmark for HRMS analysis. The analysis of its fragmentation patterns in the mass spectrometer offers further structural confirmation. Common fragmentation pathways for this molecule are expected to involve the cleavage of the weakest bonds. libretexts.org Key predicted fragmentation events include:
Benzylic Cleavage: Loss of the benzyl group to form a stable tropylium (B1234903) ion at m/z 91.
Alpha-Cleavage: Cleavage of the bond between the morpholine ring and the benzyl group's methylene carbon.
Amide Bond Cleavage: Fragmentation at the carboxamide linkage.
Morpholine Ring Fragmentation: Characteristic loss of fragments from the morpholine ring structure. miamioh.eduresearchgate.net
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of the compound from a mixture before it enters the mass spectrometer, providing both purity information and mass data simultaneously.
Table 2: Predicted HRMS and Major Fragmentation Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Exact Mass (Monoisotopic) | 296.1525 g/mol |
| Predicted [M+H]⁺ (for HRMS) | 297.1603 |
| Key Predicted Fragment (m/z) | 91 (Tropylium ion) |
| Key Predicted Fragment (m/z) | 120 (Phenyl isocyanate ion) |
| Key Predicted Fragment (m/z) | 175 (Benzyl-morpholine fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to stretch or bend.
The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure. libretexts.org The most prominent of these is the strong carbonyl (C=O) stretch of the amide group, known as the Amide I band. The N-H bond of the amide would also show a characteristic stretching vibration. Other important signals would include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches from the aromatic rings, and a distinct C-O-C stretch from the ether linkage within the morpholine ring. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3250-3350 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Amide C=O (Amide I) | Stretch | 1650-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
| Morpholine C-O-C | Stretch | 1100-1150 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating the target compound from any impurities, starting materials, or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical setup for this compound would involve a reverse-phase C18 column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, possibly with a buffer. The compound's retention time (t_R) under specific conditions (flow rate, column temperature, mobile phase composition) is a characteristic identifier, and the area of its peak relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov
Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct analysis by Gas Chromatography (GC), which requires compounds to be volatile and thermally stable. However, GC-MS can be a powerful tool for analyzing more volatile precursors or potential degradation products. nih.gov Furthermore, chemical derivatization to create a more volatile version of the molecule could enable its analysis by GC-MS, providing another avenue for purity and structural confirmation. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems.
The structure of this compound contains two phenyl rings, which act as chromophores. These rings are expected to give rise to characteristic π → π* electronic transitions. The resulting UV-Vis spectrum would likely show a maximum absorbance wavelength (λ_max) in the ultraviolet region, providing evidence for the presence of the aromatic systems within the molecule.
Table 4: Predicted UV-Visible Spectroscopic Data
| Parameter | Predicted Value | Associated Transition |
| λ_max | ~250-280 nm | π → π* |
Applications of Morpholine Carboxamide Scaffolds in Organic Synthesis and Material Science
Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules
The morpholine (B109124) carboxamide moiety is extensively utilized as a reliable and versatile intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. nih.gov The inherent stability of the morpholine ring, combined with the reactivity of the carboxamide group, allows for a wide array of chemical transformations.
Morpholine itself is a frequently employed heterocycle in medicinal chemistry, recognized as a privileged structural component in many bioactive molecules. researchgate.net Its inclusion in a molecule can improve pharmacokinetic properties. researchgate.net When functionalized as a carboxamide, the scaffold provides a convenient handle for introducing further molecular diversity. For instance, the synthesis of N-phenylmorpholine-4-carboxamide can be achieved through the reaction of isocyanatobenzene with morpholine, a straightforward process that highlights the accessibility of this class of compounds. nih.gov
The synthesis of more complex, substituted morpholines, such as C2-functionalized derivatives, has been a subject of significant research. Methodologies have been developed for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position. nih.gov These chiral building blocks are of high value for the construction of stereochemically defined pharmaceutical agents. The ability to introduce substituents at various positions on the morpholine ring, such as a benzyl (B1604629) group at the 2-position, allows for the fine-tuning of the molecule's three-dimensional structure and biological activity. nih.gov
Furthermore, the morpholine carboxamide scaffold is a key component in the synthesis of novel heterocyclic systems. For example, morpholine derivatives can be elaborated into more complex structures containing 1,2,4-triazole (B32235) rings, demonstrating their utility as versatile starting materials. researchgate.net The development of synthetic routes to access diverse morpholine derivatives, including those with benzyl substitutions, is crucial for expanding the chemical space available for drug discovery and the creation of novel organic molecules. frontiersin.orgnih.gov
Scaffold Design for Diverse Chemical Compound Libraries
The morpholine carboxamide framework is an exemplary scaffold for the design and synthesis of diverse chemical compound libraries, which are essential tools in high-throughput screening and drug discovery. mdpi.com The concept of "privileged structures," scaffolds that are capable of binding to multiple biological targets, is central to modern medicinal chemistry, and the morpholine ring is considered one such scaffold. nih.govmdpi.com
The utility of the morpholine carboxamide scaffold in library design stems from its capacity for systematic functionalization at multiple points. Substituents can be readily introduced on the nitrogen of the carboxamide (as in N-phenyl derivatives), on the morpholine ring itself (for example, a benzyl group at the 2-position), and potentially on the phenyl ring. This multi-point diversity allows for the generation of a vast number of structurally related yet distinct compounds from a common core structure.
The development of synthetic strategies that lead to easily accessible libraries of bioactive compounds is a key focus of modern medicinal chemistry. researchgate.net The synthesis of bis-morpholine spiroacetals, for example, provides a three-dimensionally rich scaffold that can be further functionalized to create diverse compound libraries. These libraries, populated with molecules occupying a similar chemical space to known drugs but with novel structures, are attractive for screening against new biological targets. The morpholine scaffold's favorable physicochemical properties, such as improved aqueous solubility and membrane permeability, make it a desirable component in compounds intended for biological screening. nih.gov
Role in Corrosion Inhibition Mechanisms and Material Protection
Morpholine carboxamide derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.net Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the material from the corrosive medium. mdpi.commdpi.com
The mechanism of corrosion inhibition by these compounds involves the interaction of heteroatoms (nitrogen and oxygen) and, in many cases, the π-electrons of aromatic rings with the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net This adsorption can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate bonds. mdpi.com Studies on various morpholine carboxamide derivatives have shown that the efficiency of corrosion inhibition is influenced by the molecular structure of the inhibitor, its concentration, and the temperature of the environment. researchgate.net
For example, the investigation of N-(2-chloroethyl)morpholine-4-carboxamide (NCMC) as a corrosion inhibitor for mild steel in hydrochloric acid revealed that its inhibition efficiency increases with concentration but decreases with a rise in temperature, suggesting a predominantly physisorption mechanism. researchgate.net The formation of a protective film on the metal surface has been confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). researchgate.net
Quantum chemical calculations and density functional theory (DFT) have been employed to further elucidate the inhibition mechanism. researchgate.net These theoretical studies help to identify the active centers in the inhibitor molecule responsible for adsorption and to correlate molecular properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with inhibition efficiency. scirp.org The presence of multiple adsorption centers, such as the morpholine ring, the carboxamide group, and any aromatic substituents, can lead to strong and stable adsorption, thereby providing excellent corrosion protection. mdpi.comresearchgate.net
Development of Novel Organic Catalysts or Ligands
The morpholine scaffold, including its carboxamide derivatives, has been explored for the development of novel organic catalysts and ligands for asymmetric synthesis. The chiral environment provided by substituted morpholines can be exploited to control the stereochemical outcome of chemical reactions.
While pyrrolidine-based organocatalysts are more common, recent research has demonstrated the potential of morpholine-based catalysts. frontiersin.orgnih.gov For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and successfully applied in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.orgnih.gov Despite the generally perceived lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts, carefully designed catalysts with specific substitution patterns have shown remarkable efficiency, affording products with excellent yields and high diastereo- and enantioselectivity. frontiersin.orgnih.gov
The synthesis of these catalysts often starts from readily available chiral precursors like amino acids, allowing for the creation of a diverse range of catalysts with controlled stereochemistry. frontiersin.org The substitution pattern on the morpholine ring is crucial for the catalytic activity and selectivity. For example, the presence of a benzyl group can influence the steric environment around the catalytic center, thereby affecting the approach of the substrates and the stereochemical outcome of the reaction.
Although direct applications of "2-benzyl-N-phenylmorpholine-4-carboxamide" as a catalyst or ligand are not extensively documented, the principles derived from the study of structurally related morpholine derivatives suggest that this scaffold holds potential for such applications. The combination of a chiral 2-benzylmorpholine (B134971) core with the N-phenylcarboxamide moiety could be explored in the design of new ligands for metal-catalyzed reactions or as novel organocatalysts.
Future Research Directions and Unexplored Avenues for 2 Benzyl N Phenylmorpholine 4 Carboxamide
Development of Greener Synthetic Methodologies
The synthesis of morpholine-containing compounds has traditionally relied on methods that are often resource-intensive and generate significant waste. Future research into the synthesis of 2-benzyl-N-phenylmorpholine-4-carboxamide should prioritize the development of more environmentally benign approaches. A promising direction is the adoption of redox-neutral protocols, which inherently minimize the production of byproducts. nih.gov For instance, the use of reagents like ethylene (B1197577) sulfate (B86663) for the construction of the morpholine (B109124) ring from 1,2-amino alcohols presents a simpler, high-yielding, and more sustainable alternative to traditional multi-step procedures that involve hazardous reagents like chloroacetyl chloride and subsequent reduction steps. nih.gov
Furthermore, the principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and catalytic processes, should be at the forefront of synthetic design. researchgate.netmdpi.com The development of a one-pot synthesis for this compound, where multiple synthetic steps are carried out in a single reaction vessel, would significantly enhance the efficiency and reduce the environmental footprint of its production.
| Green Synthesis Principle | Application in this compound Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. |
| Catalysis | Employing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents that are consumed in the process. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the morpholine, benzyl (B1604629), or phenyl moieties. |
Exploration of Unconventional Reactivity Patterns
The chemical structure of this compound, featuring a morpholine ring, a carboxamide linkage, and aromatic groups, offers a rich playground for exploring novel reactivity. Future research could delve into the activation of otherwise inert C-H bonds within the molecule, a strategy that would enable the direct functionalization of the compound without the need for pre-installed reactive handles. This could lead to the development of a diverse library of analogues with potentially new biological or material properties.
Another avenue for exploration is the use of photoredox catalysis to unlock new reaction pathways. Visible-light photocatalysis has emerged as a powerful tool for promoting single electron transfer (SET) or energy transfer (ET) reactions, enabling transformations that are often difficult to achieve through traditional thermal methods. nih.gov The application of this technology to this compound could lead to the discovery of unprecedented cycloadditions, cross-couplings, or functional group interconversions.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. youtube.commdpi.com Future research should focus on developing a continuous flow synthesis for this compound. This would involve the design of a modular flow reactor system where reagents are continuously pumped and mixed, with precise control over reaction parameters such as temperature, pressure, and residence time. youtube.commdpi.com
The integration of automated systems, including real-time reaction monitoring and purification, would further accelerate the synthesis and optimization of this compound and its derivatives. youtube.com This approach not only improves efficiency but also allows for the safe handling of hazardous intermediates and reagents by generating them in situ on demand. youtube.com
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. youtube.com |
| Scalability | Often challenging, with potential for batch-to-batch variability. | Readily scalable by extending the operation time or using larger reactors. youtube.com |
| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes minimize risks; in-situ generation of reactive species is possible. youtube.com |
| Reproducibility | Can be affected by variations in reaction conditions. | High reproducibility due to consistent reaction parameters. mdpi.com |
Advanced Computational Design of Analogues with Tunable Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be leveraged to design novel analogues with tailored properties. Molecular docking studies, for instance, can predict the binding interactions of these analogues with specific biological targets, guiding the synthesis of compounds with enhanced potency and selectivity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, informed by computational predictions, can elucidate the key structural features responsible for a desired activity. nih.gov This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new lead compounds. Furthermore, quantum mechanical calculations can be employed to predict the electronic and photophysical properties of novel analogues, opening up possibilities for their application in materials science, such as in organic light-emitting diodes (OLEDs) or as molecular sensors.
Investigation of Solid-State Phenomena and Polymorphism
The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical and biological properties. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit variations in solubility, stability, and bioavailability. researchgate.net
A thorough investigation of the solid-state chemistry of this compound is therefore a crucial area for future research. This would involve systematic screening for different polymorphic forms through various crystallization techniques. The resulting polymorphs would then be characterized using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy. Understanding and controlling the polymorphic landscape of this compound is essential for ensuring its quality and performance in any potential application. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
